Ketoprofen methyl ester

Übersicht

Beschreibung

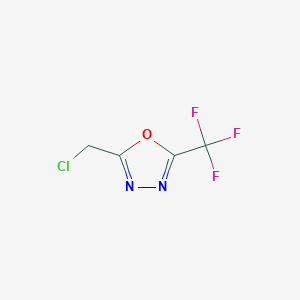

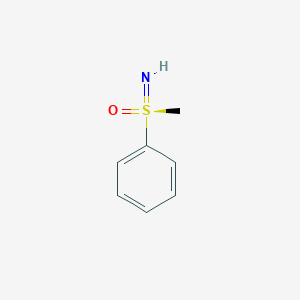

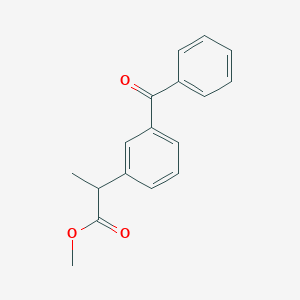

Ketoprofen methyl ester is a compound with the molecular formula C17H16O3 . It is also known by other names such as Methyl 2- (3-benzoylphenyl)propanoate and Methyl 2- (3-benzoylphenyl)propionate . The molecular weight of this compound is 268.31 g/mol .

Synthesis Analysis

Ester prodrugs of ketoprofen, including ketoprofen methyl ester, have been synthesized and characterized by IR, 1H NMR, and mass spectral data . The synthesis process involves the dicyclohexyl carbodiimide (DCC) coupling method .Molecular Structure Analysis

The IUPAC name for Ketoprofen methyl ester is methyl 2- (3-benzoylphenyl)propanoate . The InChI and Canonical SMILES for this compound are also available .Chemical Reactions Analysis

Ester prodrugs of ketoprofen are chemically stable and possess increased lipophilicity compared to their parent compounds . They are converted to the active drugs in vivo .Physical And Chemical Properties Analysis

Ketoprofen methyl ester has a molecular weight of 268.31 g/mol . It has a XLogP3 value of 3.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 5 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Imaging in Neuroinflammation

Ketoprofen methyl ester has been used in the synthesis of 18F-labeled Ketoprofen Methyl Esters for Cyclooxygenase-1 Imaging in Neuroinflammation . This is a potentially powerful tool for assessing the inflammatory response to injury, infection, and disease .

Reduction of Hepatotoxicity and Gastrointestinal Irritation

Ketoprofen prodrugs have been synthesized with the aim to reduce its hepatotoxicity and gastrointestinal irritation . The research aimed to demonstrate their potentiality for oral treatment to treat chronic inflammation .

Topical Delivery of Ketoprofen

The nanoemulsion formulated using Palm Oil Esters (POEs) has shown great potential for topical delivery of ketoprofen . The in vitro release profile shows a sufficient percentage of drugs released through the methyl acetate cellulose membrane .

Analysis of Basic Drugs in Horse Urine Samples

An unexpected formation of ketoprofen methyl ester (KME) was observed during the routine alkaline liquid–liquid extraction (LLE) process for analyzing basic drugs in horse urine samples using GC–MS analysis .

Anti-proteolytic and Lysosomal Membrane Stabilization Potentials

The prodrugs of ketoprofen were found to exhibit not only remarkable in vitro anti-proteolytic and lysosomal membrane stabilization potentials , but also significant efficiency to alleviate pain induced by inflammation, as well as central and peripheral stimulus in mice model in vivo .

Ex Vivo Intestinal Permeation Enhancement

The ex vivo intestinal permeation enhancement ratio of the prodrugs was statistically significant compared to ketoprofen . This suggests that these prodrugs could potentially improve the bioavailability of ketoprofen.

Zukünftige Richtungen

Research is ongoing to understand the role of compounds like Ketoprofen methyl ester in neuroinflammation and neurodegenerative disorders . One such analog, 11 C-ketoprofen-methyl ester, displayed promising cyclooxygenase-1 selectivity and brain uptake in rats with systemic inflammation . This suggests potential future directions for the use of Ketoprofen methyl ester in medical imaging and treatment of neuroinflammatory conditions .

Eigenschaften

IUPAC Name |

methyl 2-(3-benzoylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-12(17(19)20-2)14-9-6-10-15(11-14)16(18)13-7-4-3-5-8-13/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOCOYIPJQMGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346303 | |

| Record name | Ketoprofen methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ketoprofen methyl ester | |

CAS RN |

47087-07-0 | |

| Record name | Ketoprofen methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone](/img/structure/B23802.png)

![trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole](/img/structure/B23803.png)

![trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide](/img/structure/B23804.png)

![2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide](/img/structure/B23807.png)